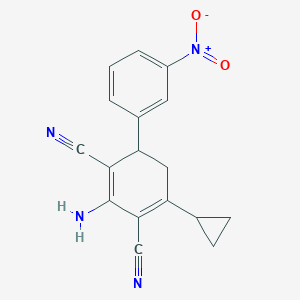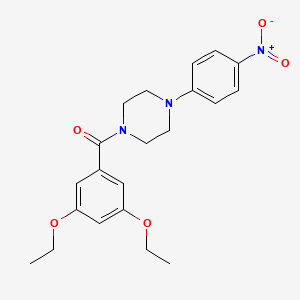![molecular formula C23H35N2O3P B5199804 diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate, also known as DIBMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBMAP is a phosphonate ester that is commonly used as a chelating agent, a ligand, and a catalyst in organic synthesis.
作用機序
The mechanism of action of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate as an inhibitor of acetylcholinesterase involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation can result in increased neurotransmission, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its application. As a chelating agent and ligand, this compound has been shown to have no significant toxicity or adverse effects on living organisms. However, as an inhibitor of acetylcholinesterase, this compound has the potential to cause toxicity and adverse effects, particularly in the nervous system. These effects can range from mild symptoms such as headache and dizziness to more severe symptoms such as convulsions and respiratory failure.
実験室実験の利点と制限
The advantages of using diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate in lab experiments include its high yield and purity, its versatility as a chelating agent and ligand, and its potential as an inhibitor of acetylcholinesterase. However, the limitations of using this compound in lab experiments include its potential toxicity and adverse effects, particularly when used as an inhibitor of acetylcholinesterase. Additionally, the cost of this compound can be relatively high compared to other chelating agents and ligands.
将来の方向性
There are several future directions for the study of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound in fields such as catalysis, materials science, and medicinal chemistry. Additionally, further research is needed to fully understand the potential toxicity and adverse effects of this compound, particularly when used as an inhibitor of acetylcholinesterase.
合成法
The synthesis of diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate involves the reaction of diisobutyl phosphite with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with aniline to obtain this compound. The yield of this synthesis method is typically high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
Diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate has a wide range of potential applications in scientific research. It is commonly used as a chelating agent in the preparation of metal complexes, which have applications in catalysis, materials science, and medicinal chemistry. This compound is also used as a ligand in the preparation of transition metal complexes, which have applications in organic synthesis and catalysis. Additionally, this compound has been studied as a potential inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
4-[anilino-[bis(2-methylpropoxy)phosphoryl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2O3P/c1-18(2)16-27-29(26,28-17-19(3)4)23(24-21-10-8-7-9-11-21)20-12-14-22(15-13-20)25(5)6/h7-15,18-19,23-24H,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGZUPDDYUDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)


![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
